N-(3-bromophenyl)-2-chloro-4-methylbenzamide
Description
N-(3-bromophenyl)-2-chloro-4-methylbenzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom on the phenyl ring, a chlorine atom, and a methyl group on the benzamide structure
Properties
IUPAC Name |
N-(3-bromophenyl)-2-chloro-4-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrClNO/c1-9-5-6-12(13(16)7-9)14(18)17-11-4-2-3-10(15)8-11/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDYJOPIMDIMOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)NC2=CC(=CC=C2)Br)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-bromophenyl)-2-chloro-4-methylbenzamide typically involves the reaction of 3-bromoaniline with 2-chloro-4-methylbenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an inert solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated systems can improve the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-chloro-4-methylbenzamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and chlorine atoms on the aromatic rings make the compound susceptible to electrophilic aromatic substitution reactions.
Nucleophilic Substitution: The presence of the bromine atom allows for nucleophilic substitution reactions, where the bromine can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) are commonly used.
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used to facilitate the substitution of the bromine atom.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution with bromine can lead to the formation of polybrominated derivatives, while nucleophilic substitution can result in the replacement of the bromine atom with various functional groups.
Scientific Research Applications
N-(3-bromophenyl)-2-chloro-4-methylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of advanced materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new chemical entities.
Biological Studies: The compound can be used in biological assays to study its effects on various biological targets and pathways.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-chloro-4-methylbenzamide involves its interaction with specific molecular targets. The bromine and chlorine atoms on the aromatic rings can participate in halogen bonding, which can influence the compound’s binding affinity to its targets. Additionally, the benzamide moiety can interact with proteins and enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
N-(3-bromophenyl)-2-chloro-4-methylbenzamide can be compared with other similar compounds such as:
N-(3-bromophenyl)-2-chlorobenzamide: Lacks the methyl group, which can influence its chemical reactivity and biological activity.
N-(3-bromophenyl)-4-methylbenzamide: Lacks the chlorine atom, which can affect its electrophilic and nucleophilic substitution reactions.
N-(3-chlorophenyl)-2-chloro-4-methylbenzamide:
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
